3-[[4-[1-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]-2,2-dichloroethenyl]phenyl]sulfonylamino]benzoic acid
Overview
Description
3-[[4-[1-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]-2,2-dichloroethenyl]phenyl]sulfonylamino]benzoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings, sulfonyl, and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[1-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]-2,2-dichloroethenyl]phenyl]sulfonylamino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-carboxyphenylsulfonamide with 4-(2,2-dichloroethenyl)phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[1-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]-2,2-dichloroethenyl]phenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[[4-[1-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]-2,2-dichloroethenyl]phenyl]sulfonylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[1-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]-2,2-dichloroethenyl]phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(4-carboxyphenyl)benzene: Another compound with multiple carboxyl groups and aromatic rings, used in similar applications.
4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid: Shares structural similarities and is used in the synthesis of advanced materials.
Uniqueness
3-[[4-[1-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]-2,2-dichloroethenyl]phenyl]sulfonylamino]benzoic acid is unique due to its combination of sulfonyl, carboxyl, and dichloroethenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[4-[1-[4-[(3-carboxyphenyl)sulfamoyl]phenyl]-2,2-dichloroethenyl]phenyl]sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N2O8S2/c29-26(30)25(17-7-11-23(12-8-17)41(37,38)31-21-5-1-3-19(15-21)27(33)34)18-9-13-24(14-10-18)42(39,40)32-22-6-2-4-20(16-22)28(35)36/h1-16,31-32H,(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDBANIORFTIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=C(Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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